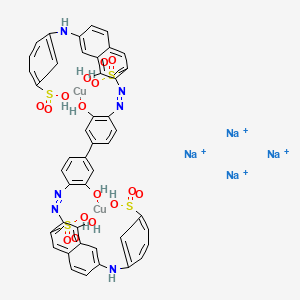

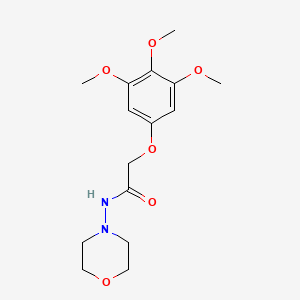

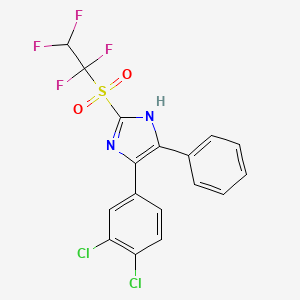

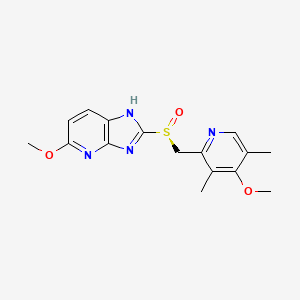

![molecular formula C22H29N7O8 B12744406 (Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione CAS No. 88338-23-2](/img/structure/B12744406.png)

(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Z)-But-2-ensäure;1,3-Dimethyl-7-[3-[5-(2-Morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purin-2,6-dion umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung des Purin-Kerns, gefolgt von der Einführung des Oxadiazol-Rings und des Morpholin-Restes. Der letzte Schritt beinhaltet die Addition der (Z)-But-2-ensäure-Gruppe. Jeder Schritt erfordert eine sorgfältige Kontrolle von Temperatur, pH-Wert und Reaktionszeit, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation, Destillation und Chromatographie eingesetzt, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

(Z)-But-2-ensäure;1,3-Dimethyl-7-[3-[5-(2-Morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen und die Eigenschaften der Verbindung verändern.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoffatome einführen.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, was die Aktivität der Verbindung möglicherweise modifiziert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorwahl sind entscheidend für das Erreichen des gewünschten Ergebnisses.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (Z)-But-2-ensäure;1,3-Dimethyl-7-[3-[5-(2-Morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purin-2,6-dion als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.

Biologie

In der Biologie wird diese Verbindung auf ihr Potenzial als biochemische Sonde untersucht. Ihre Fähigkeit, mit bestimmten Proteinen und Enzymen zu interagieren, macht sie wertvoll für die Untersuchung zellulärer Prozesse und Signalwege.

Medizin

In der Medizin wird (Z)-But-2-ensäure;1,3-Dimethyl-7-[3-[5-(2-Morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purin-2,6-dion auf sein therapeutisches Potenzial untersucht. Es kann als Inhibitor oder Aktivator bestimmter biologischer Zielstrukturen wirken und Möglichkeiten für die Medikamentenentwicklung bieten.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen verwendet werden. Ihre einzigartigen Eigenschaften können die Leistung und Haltbarkeit dieser Materialien verbessern.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor or activator of certain biological targets, offering possibilities for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Wirkmechanismus

Der Wirkungsmechanismus von (Z)-But-2-ensäure;1,3-Dimethyl-7-[3-[5-(2-Morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purin-2,6-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit einem Rezeptor interagieren und seinen Signalweg modulieren. Diese Interaktionen können zu verschiedenen biologischen Effekten führen, abhängig vom Ziel und dem Kontext.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Purinderivate und Oxadiazol-haltige Moleküle. Beispiele sind:

- 1,3-Dimethyl-7-[3-[5-(2-Piperidin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purin-2,6-dion

- 1,3-Dimethyl-7-[3-[5-(2-Pyrrolidin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purin-2,6-dion

Einzigartigkeit

Was (Z)-But-2-ensäure;1,3-Dimethyl-7-[3-[5-(2-Morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purin-2,6-dion auszeichnet, ist die Kombination seiner funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen.

Eigenschaften

CAS-Nummer |

88338-23-2 |

|---|---|

Molekularformel |

C22H29N7O8 |

Molekulargewicht |

519.5 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione |

InChI |

InChI=1S/C18H25N7O4.C4H4O4/c1-22-16-15(17(26)23(2)18(22)27)25(12-19-16)6-3-4-13-20-14(29-21-13)5-7-24-8-10-28-11-9-24;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

FDPZHHLFGSDZLJ-BTJKTKAUSA-N |

Isomerische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC3=NOC(=N3)CCN4CCOCC4.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC3=NOC(=N3)CCN4CCOCC4.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

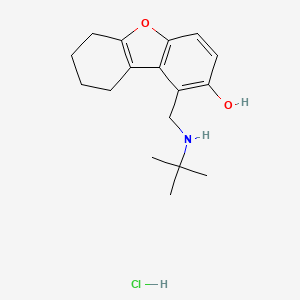

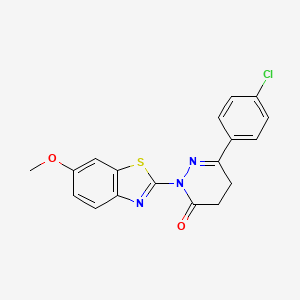

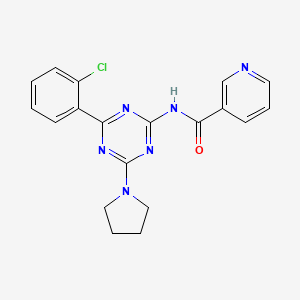

![1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B12744370.png)